7-Bromo-benzo[c]isothiazole
Description
Contextualization within Aromatic and Heterocyclic Chemistry
Benzo[c]isothiazoles are bicyclic aromatic compounds, consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. Isothiazoles are five-membered heterocyclic rings containing one nitrogen and one sulfur atom in adjacent positions. sci-hub.se This fusion of a carbocyclic aromatic ring with a heteroaromatic ring places them firmly within the field of heterocyclic chemistry, a broad discipline that studies cyclic compounds containing atoms of at least two different elements in their rings. uou.ac.in
The presence of the benzene ring imparts aromatic character, influencing the electronic properties and reactivity of the entire molecule. The isothiazole ring, with its heteroatoms, introduces unique reactivity patterns and potential for diverse chemical transformations not typically observed in simple aromatic hydrocarbons. sci-hub.se
Academic Significance of Halogen Substitution in Aromatic Heterocycles
The introduction of a halogen atom, such as bromine, onto an aromatic heterocyclic system like benzo[c]isothiazole (B8754907) is of considerable academic and synthetic importance. mdpi.com Halogen atoms are highly electronegative and possess leaving group capabilities, which allows for the activation and subsequent functionalization of the heterocyclic core. mdpi.com
This strategic placement of a halogen provides a chemical handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules with tailored electronic and steric properties. sci-hub.seresearchgate.net The position of the halogen on the ring system can also be selectively manipulated through reactions like the "halogen dance," where a halogen atom migrates to a different position on the ring under specific basic conditions. researchgate.net This further expands the synthetic utility of halogenated heterocyles.
Furthermore, the presence of a halogen can significantly influence the biological activity of the parent heterocycle. In many instances, halogenation is a key step in the development of new therapeutic agents and functional materials. thieme-connect.com The specific halogen and its position can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. mdpi.com
Comparative Analysis of Structural Isomerism within Brominated Benzothiazole (B30560) Derivatives
Structural isomerism plays a crucial role in determining the chemical and physical properties of brominated benzothiazole derivatives. The primary isomers of benzothiazole are benzo[d]isothiazole (1,3-benzothiazole) and benzo[c]isothiazole (2,1-benzothiazole). nih.gov These isomers differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring fused to the benzene ring.
In benzo[d]isothiazole, the sulfur atom is at position 1 and the nitrogen atom is at position 3, relative to the fusion points with the benzene ring. nih.gov Conversely, in benzo[c]isothiazole, the nitrogen atom is at position 2 and the sulfur atom is at position 1. nih.gov This seemingly minor difference in atomic arrangement leads to significant variations in their electronic distribution, dipole moment, and chemical reactivity.
When a bromine atom is introduced, for example at the 7-position, the resulting isomers, 7-Bromo-benzo[d]isothiazole and 7-Bromo-benzo[c]isothiazole, exhibit distinct properties. While they share the same molecular formula (C₇H₄BrNS) and molecular weight, their structural differences influence their melting points, boiling points, and reactivity in subsequent chemical transformations. nih.govnih.gov For instance, the different electronic environments of the bromine atom in each isomer can affect its susceptibility to nucleophilic substitution or its participation in metal-catalyzed cross-coupling reactions.
| Property | This compound | 7-Bromo-benzo[d]isothiazole |
| Systematic Name | 7-bromo-2,1-benzothiazole | 7-bromo-1,3-benzothiazole |
| CAS Number | 24246-14-8 | 767-70-4 |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol | 214.08 g/mol |
| Melting Point | Not available | 82 °C |
| Boiling Point | Not available | 291.5±13.0 °C (Predicted) |
Data sourced from PubChem and ChemBK. nih.govnih.govchembk.com
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,1-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYOBBCFDBTBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614650 | |
| Record name | 7-Bromo-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24246-14-8 | |
| Record name | 7-Bromo-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Bromo Benzo C Isothiazole and Analogous Structures
Direct Bromination Strategies for the Benzo[c]isothiazole (B8754907) Core
Direct bromination of the benzo[c]isothiazole scaffold presents a straightforward approach to introduce a bromine atom onto the aromatic ring. However, controlling the regioselectivity of this electrophilic substitution is a key challenge.
Regioselective Bromination Techniques
Achieving regioselectivity in the bromination of benzo[c]isothiazole and its derivatives is crucial for the synthesis of specific isomers like the 7-bromo derivative. The inherent electronic properties of the heterocyclic system direct the position of electrophilic attack. For instance, in the bromination of 2-methyl-3H-2λ4-benzo[c]isothiazole 2-oxide, regioselective bromination occurs at the 4-position of the S-aryl group. chemrxiv.org This selectivity is influenced by the directing effects of the substituents on the ring. The development of methods that can precisely control the site of bromination is an active area of research. This can involve the use of specific catalysts or directing groups that steer the incoming electrophile to the desired position. chemrxiv.orgrsc.orgrsc.org
Application of Specific Brominating Reagents (e.g., N-Bromosuccinimide, Tetra-n-butylammonium Tribromide)
The choice of brominating reagent is critical in controlling the outcome of the reaction. N-Bromosuccinimide (NBS) and tetra-n-butylammonium tribromide (TBATB) are two commonly employed reagents that offer advantages over elemental bromine in terms of handling and selectivity. organic-chemistry.orgwikipedia.org
N-Bromosuccinimide (NBS) * is a versatile and widely used reagent for electrophilic bromination. organic-chemistry.org It is often used in the presence of an acid catalyst, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, to enhance its reactivity towards aromatic rings. mdpi.com The reaction conditions, including the solvent and temperature, can be optimized to improve yields and selectivity. For example, the bromination of benzo[d] chemrxiv.orgmdpi.comnih.govthiadiazole with NBS in trifluoromethanesulfonic acid resulted in a high yield of the dibrominated product. mdpi.com Mechanochemical methods, such as ball-milling, have also been successfully employed for the bromination of benzo[c]isothiazole derivatives with NBS, offering a solvent-free and efficient alternative. chemrxiv.org
Tetra-n-butylammonium tribromide (TBATB) is a solid, stable, and easily handled source of bromine. wikipedia.orgresearchgate.net It is known for its selectivity in various bromination reactions. researchgate.netacs.org TBATB can be particularly useful for the bromination of electron-rich aromatic compounds and has been shown to be effective in the synthesis of flavones and aurones from 2'-acetoxychalcones through a selective bromination step. researchgate.net Its application in the direct bromination of the benzo[c]isothiazole core offers a potentially milder and more selective alternative to other brominating agents.
| Reagent | Key Features | Typical Reaction Conditions | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Crystalline solid, versatile, requires activation for less reactive substrates. organic-chemistry.org | Used with acid catalysts (e.g., H₂SO₄, trifluoromethanesulfonic acid) or under mechanochemical conditions. chemrxiv.orgmdpi.com | Can achieve regioselectivity depending on the substrate and reaction conditions. chemrxiv.org |
| Tetra-n-butylammonium Tribromide (TBATB) | Stable, solid source of bromine, easy to handle. wikipedia.org | Often used in organic solvents like dichloromethane (B109758) at ambient temperature. acs.org | Known for high selectivity in brominating electron-rich aromatics. researchgate.netresearchgate.net |
Bromination of Precursor Thiazole (B1198619) and Benzo[c]isothiazole Derivatives
An alternative strategy involves the bromination of precursor molecules that are subsequently converted into the desired 7-bromo-benzo[c]isothiazole. This can include the bromination of thiazole or other heterocyclic precursors. researchgate.net For instance, the gaseous phase bromination of benzthiazole at high temperatures leads to substitution on the thiazole ring. researchgate.net By carefully selecting the precursor and the reaction conditions, it is possible to introduce a bromine atom at a specific position which is then carried through to the final benzo[c]isothiazole product. This approach can sometimes offer better control over regioselectivity compared to the direct bromination of the final heterocyclic system. The synthesis of brominated thiazoles can be achieved through the condensation of α-halo ketones with thioamides. researchgate.net
Sequential Bromination-Debromination Approaches
In some cases, a sequential bromination-debromination strategy can be employed to achieve the desired regiochemistry. scispace.com This involves the initial polybromination of the aromatic ring, followed by a selective debromination step to remove bromine atoms from undesired positions. This method has been used for the selective functionalization of 2,2'-bithiophenes, where sequential bromination at the 3,3' and 5,5' positions is followed by debromination at the 5,5' positions. scispace.com A similar strategy could potentially be adapted for the synthesis of specific bromo-substituted benzo[c]isothiazoles, providing a route to isomers that are difficult to obtain through direct bromination.
Cyclization and Annulation Approaches for Benzo[c]isothiazole Ring Formation
The construction of the benzo[c]isothiazole ring system itself can be a powerful strategy for introducing a bromine atom at a specific position. This involves starting with a brominated precursor and then forming the heterocyclic ring.
Construction of Brominated Benzo[c]isothiazoles via Intramolecular Cyclization
Intramolecular cyclization is a key method for the synthesis of isothiazole (B42339) and its fused derivatives. thieme-connect.comrsc.org This approach typically involves the formation of an S-N or a C-C bond to close the ring. For the synthesis of a brominated benzo[c]isothiazole, a suitably substituted and brominated aromatic precursor is required. For example, the oxidative cyclization of phenylthioureas can lead to the formation of benzothiazoles, and by using a brominated phenylthiourea (B91264), a bromo-substituted benzothiazole (B30560) can be obtained. nih.govmdpi.com While this example pertains to benzothiazoles, similar principles can be applied to the synthesis of benzo[c]isothiazoles. The synthesis often involves an oxidative step to facilitate the ring closure. thieme-connect.com The strategic placement of a bromine atom on the starting material ensures its incorporation into the final heterocyclic product at the desired position.
| Cyclization Strategy | Key Precursor Type | Bond Formed | Example Reaction |
|---|---|---|---|
| Intramolecular Oxidative Cyclization | Brominated Phenylthioureas or similar precursors. nih.gov | C-S or N-S | Oxidative cyclization of a brominated phenylthiourea using an oxidizing agent like N-halosuccinimide to form a brominated benzothiazole. nih.govmdpi.com |
Condensation-Oxidation Methods
Condensation-oxidation reactions represent a fundamental approach to the synthesis of the benzoisothiazole core. These methods typically involve the formation of a key intermediate through condensation, followed by an oxidative step to furnish the final heterocyclic ring.
A prevalent strategy involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds like aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.commdpi.com For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes can be promoted by catalysts such as a hydrogen peroxide/hydrochloric acid mixture or under visible light irradiation. mdpi.com Similarly, the condensation with β-oxodithioesters, catalyzed by a combination of p-toluenesulfonic acid (PTSA) and copper(I) iodide (CuI), provides an efficient route to 2-substituted benzo[d]thiazole derivatives. researchgate.net These methods often offer good to excellent yields and can tolerate a range of functional groups on the starting materials. mdpi.comresearchgate.net
The following table summarizes representative condensation-oxidation reactions for the synthesis of benzothiazole derivatives, which are structurally related to benzo[c]isothiazoles.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | Excellent | mdpi.com |
| 2-Aminothiophenol, Aldehydes | Visible light, Blue LED, Air | 2-Substituted Benzothiazoles | Good | mdpi.com |
| 2-Aminothiophenols, β-Oxodithioesters | PTSA, CuI, Acetonitrile, 80 °C | 2-Substituted Benzo[d]thiazoles | Good to Excellent | researchgate.net |
| 2-Aminothiophenol, Carboxylic Acids | MeSO₃H/SiO₂, 140 °C | 2-Substituted Benzothiazoles | 70-92% | mdpi.com |
Multi-Component Reactions for Fused Heterocycle Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netfrontiersin.org These reactions involve the combination of three or more starting materials in a one-pot fashion to construct the target molecule. researchgate.net
For the synthesis of fused thiazole derivatives, MCRs offer a convergent and versatile approach. nih.govnih.gov For example, a domino protocol involving the reaction of thioamides with ethyl-4-bromocrotonate can lead to thiazoline (B8809763) derivatives. nih.gov A related multi-component strategy can be employed to synthesize trisubstituted thiazoles from arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium under microwave irradiation. nih.gov The development of MCRs for the direct synthesis of benzo[c]isothiazoles is an active area of research, with the potential to provide rapid access to diverse libraries of these compounds. researchgate.net
Microwave-assisted MCRs have proven particularly effective, often leading to higher yields and shorter reaction times. beilstein-journals.org These methods are considered environmentally friendly as they can sometimes be performed in aqueous media or even solvent-free conditions. nih.govbeilstein-journals.org
Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. mdpi.com Various metals, including copper, rhodium, and nickel, have been employed in the synthesis of benzoisothiazoles and related structures. arkat-usa.org
Copper-Catalyzed Annulation Reactions for Benzo[d]isothiazoles
Copper catalysts are widely used for the synthesis of benzo[d]isothiazoles. arkat-usa.org These reactions often proceed through C-S and N-S bond formations. A notable example is the copper-catalyzed reaction of 2-bromobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). arkat-usa.org For instance, the reaction of 2-bromo-N-arylbenzimidamides with sulfur powder in the presence of a copper(II) salt under aerobic conditions yields benzo[d]isothiazoles. arkat-usa.org Copper(I) catalysts have also been extensively used in the synthesis of benzo[d]isothiazolones from 2-bromobenzamides and potassium thiocyanate in water. arkat-usa.org
A copper-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur, and dichloromethane has been developed for the synthesis of 2,3-dihydrobenzothiazin-4-ones. mdpi.com Furthermore, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur can lead to benzodithiole derivatives through a sulfur rearrangement. nih.govacs.org
The table below highlights some copper-catalyzed reactions for the synthesis of benzo[d]isothiazole and related systems.
| Starting Materials | Copper Catalyst | Sulfur Source | Product | Reference |
| 2-Bromo-N-arylbenzimidamides | Cu(II) salt | Sulfur powder | Benzo[d]isothiazoles | arkat-usa.org |
| 2-Bromobenzamides | Cu(I) salt | KSCN | Benzo[d]isothiazolones | arkat-usa.org |
| 2-Iodobenzamides, Dichloromethane | Cu(I) salt | S₈ | 2,3-Dihydrobenzothiazin-4-ones | mdpi.com |
| 2-Bromo-benzothioamides | Cu(I) salt | S₈ | Benzodithioles | nih.govacs.org |
Other Transition Metal-Catalyzed Approaches for Related Systems
Besides copper, other transition metals like rhodium and nickel have proven effective in the synthesis of benzo[d]isothiazoles. arkat-usa.org A rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur provides a route to various benzo[d]isothiazoles. arkat-usa.org This reaction proceeds via a Rh(I)/Rh(III) redox cycle. arkat-usa.org
Nickel-catalyzed C-H activation has also been utilized for the synthesis of benzo[d]isothiazolones. arkat-usa.org This method often employs a directing group to facilitate the C-H functionalization. arkat-usa.org These transition-metal-catalyzed methods offer alternative strategies to access the benzoisothiazole scaffold, often with high functional group tolerance. sci-hub.se
Metal-Free Synthetic Methodologies
The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. thieme-connect.com Several metal-free approaches have been reported for the synthesis of benzoisothiazoles and related heterocycles. arkat-usa.org
One such method involves the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org Although this reaction requires high temperatures and long reaction times, it provides a metal-free alternative. arkat-usa.org Another efficient metal-free method for preparing benzo[d]isothiazol-3-amines involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org
Furthermore, base-promoted intramolecular C-S bond coupling of N'-(substituted)-N-(2-halophenyl)thioureas offers a transition-metal-free route to 2-substituted benzothiazoles under mild conditions. nih.gov Visible-light-induced dehalogenative cyclization of ortho-halothiobenzanilides also provides a metal-free pathway to 2-aryl benzothiazoles. organic-chemistry.org
Oxidative Cyclization Pathways in Isothiazole Synthesis
Oxidative cyclization is a key strategy for the formation of the isothiazole ring. thieme-connect.comthieme-connect.com This approach typically involves the formation of an S-N bond from a precursor containing a sulfur and a nitrogen atom in a suitable arrangement. thieme-connect.com
A classic example is the oxidative cyclization of 3-aminopropenethiones using oxidizing agents like iodine or hydrogen peroxide to yield substituted isothiazoles. thieme-connect.comthieme-connect.com Solvent-free oxidative cyclization of 3-aminopropenethiones can be achieved using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com
For the synthesis of fused systems, oxidative cyclization of a protected 2-mercaptophenyl substituted triazole can yield benzo organic-chemistry.orgthieme-connect.comthiazolo[2,3-c] arkat-usa.orgorganic-chemistry.orgCurrent time information in Pasuruan, ID.triazoles. mdpi.com Mechanistic studies suggest that this reaction may proceed through a disulfide intermediate. mdpi.com Similarly, an oxidative cascade cyclization of enaminones with elemental sulfur, promoted by tert-butyl peroxybenzoate (TBPB), allows for the synthesis of thiazole-2-thiones. organic-chemistry.org This method is notable for being metal-free and efficient. organic-chemistry.org
The intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides is another important pathway to benzo[d]isothiazol-3(2H)-ones, which can be catalyzed by copper(I) or cobalt phthalocyanine (B1677752) under an oxygen atmosphere. mdpi.com
Chemical Reactivity and Derivatization Strategies of 7 Bromo Benzo C Isothiazole
Cross-Coupling Reactions at the Bromine Center
The carbon-bromine bond at the 7-position of the benzo[c]isothiazole (B8754907) ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for the functionalization of aryl halides. The Suzuki-Miyaura and Stille couplings are particularly prominent.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For 7-Bromo-benzo[c]isothiazole, this allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 7-position.
The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner. nih.gov While organotin compounds are more toxic than their boronic acid counterparts, the Stille reaction is often highly effective, particularly for substrates where boronic acids may be unstable or difficult to prepare. researchgate.net It offers a complementary approach for forging new carbon-carbon bonds. rsc.org
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organometallic partner (organoboron or organotin), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rhhz.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, Cs₂CO₃ | 7-Aryl-benzo[c]isothiazole |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | 7-Substituted-benzo[c]isothiazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | 7-Vinyl-benzo[c]isothiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 7-Alkynyl-benzo[c]isothiazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | NaOtBu, K₃PO₄ | 7-Amino-benzo[c]isothiazole |
Exploration of Other Transition Metal-Mediated Coupling Reactions
Beyond palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions. Nickel catalysts, for instance, can be a more cost-effective alternative to palladium and sometimes offer different reactivity or selectivity profiles, especially for coupling with alkyl nucleophiles. ustc.edu.cn Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds, though they often require harsher reaction conditions than their palladium-catalyzed counterparts. ustc.edu.cn
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
Cross-coupling reactions provide a modular approach to derivatization.
Carbon-Carbon Bond Formation : Reactions like the Suzuki, Stille, Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) are premier methods for constructing new C-C bonds, attaching aryl, vinyl, and alkynyl groups to the benzoisothiazole core. researchgate.netmdpi-res.com
Carbon-Heteroatom Bond Formation : The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. ustc.edu.cn Similarly, related methodologies exist for the formation of C-O bonds (coupling with alcohols or phenols) and C-S bonds (coupling with thiols), enabling the synthesis of a wide range of ethers, thioethers, and arylamines derived from this compound.
Nucleophilic Aromatic Substitution Reactions on the Brominated Ring System
Nucleophilic aromatic substitution (SNAr) is a pathway to replace the bromine atom with a strong nucleophile. dalalinstitute.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring.
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The benzo[c]isothiazole ring system itself is electron-deficient, which may provide some activation. However, without additional potent electron-withdrawing groups on the benzene (B151609) ring, the reaction of this compound with nucleophiles like alkoxides, amides, or thiolates would likely require forcing conditions, such as high temperatures or very strong bases. science.gov
Electrophilic Aromatic Substitution Reactions on the Benzo[c]isothiazole Core
Electrophilic aromatic substitution (SEAr) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. In this compound, the incoming electrophile will be directed by the combined electronic effects of the bromine atom and the fused isothiazole (B42339) ring.
Directing Effects : The bromine atom is a deactivating but ortho, para-directing group. The fused isothiazole ring, containing electronegative sulfur and nitrogen atoms, is expected to be an electron-withdrawing and deactivating group.
Functional Group Interconversions Involving the Bromine Moiety
The bromine atom itself can be transformed into other functional groups, providing alternative synthetic routes. solubilityofthings.com This process, known as functional group interconversion, broadens the synthetic utility of the molecule. fiveable.mevanderbilt.edu
One of the most important transformations is the formation of an organometallic intermediate. This can be achieved through:
Halogen-Metal Exchange : Reaction with a strong organometallic base, such as n-butyllithium, can replace the bromine atom with lithium, forming 7-lithio-benzo[c]isothiazole.
Grignard Reagent Formation : Reaction with magnesium metal can form the corresponding Grignard reagent, 7-(bromomagnesium)-benzo[c]isothiazole.
These highly reactive organometallic intermediates can then be treated with a variety of electrophiles to install new functional groups. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the carboxylic acid, while reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively. ub.edu
Table 2: Potential Functional Group Interconversions of the Bromine Moiety
| Reagents | Intermediate | Quenching Electrophile | Final Functional Group |
|---|---|---|---|
| 1. n-BuLi 2. H₂O | 7-Lithio-benzo[c]isothiazole | Proton source | -H (Debromination) |
| 1. n-BuLi 2. CO₂; then H₃O⁺ | 7-Lithio-benzo[c]isothiazole | Carbon Dioxide | -COOH (Carboxylic Acid) |
| 1. Mg, THF 2. DMF; then H₃O⁺ | 7-Grignard-benzo[c]isothiazole | Dimethylformamide (DMF) | -CHO (Aldehyde) |
| 1. n-BuLi 2. B(OMe)₃; then H₃O⁺ | 7-Lithio-benzo[c]isothiazole | Trimethyl borate | -B(OH)₂ (Boronic Acid) |
C-H Functionalization of Related Heterocyclic Scaffolds
While direct C-H functionalization of this compound is an area of ongoing research, significant insights can be gleaned from studies on analogous heterocyclic systems, particularly benzothiazoles. These related structures provide a valuable predictive framework for the potential reactivity of the benzo[c]isothiazole core.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Palladium and rhodium catalysts have been particularly prominent in this field.
Palladium-Catalyzed C-H Arylation:
Research has demonstrated the viability of palladium-catalyzed C-H arylation of benzothiazoles. For instance, a versatile protocol for the room temperature direct arylation of benzothiazole (B30560) with a variety of iodo(hetero)arenes has been developed. chemrxiv.orgchemrxiv.org This reaction, promoted by hexafluoroisopropanol (HFIP) as the solvent, showcases the potential for functionalizing the C2-position of the thiazole (B1198619) ring. While this applies to the benzo[d]thiazole isomer, the fundamental principles of palladium-catalyzed C-H activation at the electron-deficient C2 position are likely transferable to the benzo[c]isothiazole system.
Another approach involves the palladium-catalyzed C-H arylation of (benzo)oxazoles and (benzo)thiazoles with aryltrimethylammonium triflates, proceeding via a C-H/C-N cleavage mechanism to yield 2-aryl derivatives. nih.gov Furthermore, palladium-catalyzed arylation of benzothiazole has been achieved using substituted benzoic acids.
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts have also been employed for the C-H functionalization of heterocyclic compounds. Chelation-assisted C-H bond functionalization, in particular, has proven to be a robust strategy. nih.gov While specific examples on benzo[c]isothiazole are scarce, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles to synthesize a variety of isothiazoles has been reported, proceeding through an α-thiavinyl Rh-carbenoid intermediate. acs.orgnih.gov This highlights the utility of rhodium catalysis in constructing the isothiazole ring itself and suggests its potential for further functionalization.
Other C-H Functionalization Strategies:
Beyond palladium and rhodium, other methods for C-H functionalization of related scaffolds exist. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with a range of nucleophiles to introduce new functional groups. nih.govresearchgate.net
The following table summarizes key findings in the C-H functionalization of related benzothiazole scaffolds, offering a predictive basis for the reactivity of this compound.
| Catalyst/Reagent | Heterocycle | Coupling Partner | Key Findings |
| Palladium(II) acetate/HFIP | Benzothiazole | Iodo(hetero)arenes | Room temperature C-H arylation at the C2 position. chemrxiv.orgchemrxiv.org |
| Palladium Catalyst | (Benzo)thiazoles | Aryltrimethylammonium triflates | C-H arylation at the C2 position via C-H/C-N cleavage. nih.gov |
| Triphenylphosphine | Benzothiazoles | Various nucleophiles | Regioselective C2-H functionalization via phosphonium (B103445) salt formation. nih.govresearchgate.net |
| Rhodium Catalyst | 1,2,3-Thiadiazoles | Nitriles | Synthesis of isothiazoles via transannulation. acs.orgnih.gov |
Formation of Fused Ring Systems and Polycyclic Architectures from this compound Intermediates
The presence of the bromine atom at the 7-position of the benzo[c]isothiazole core provides a critical handle for the construction of more complex molecular architectures, including fused ring systems and polycyclic structures. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, enabling the strategic formation of new carbon-carbon bonds that can subsequently be involved in cyclization reactions.
Strategies for Fused Ring Synthesis:
The general strategy for constructing fused rings from this compound involves a two-step sequence:
Palladium-Catalyzed Cross-Coupling: The bromine atom is first replaced with a new substituent using a palladium-catalyzed cross-coupling reaction such as Suzuki, Stille, Heck, or Sonogashira coupling. The choice of coupling partner is crucial as it will contain the necessary functionality for the subsequent cyclization step.
Intramolecular Cyclization: The newly introduced substituent then participates in an intramolecular reaction to form a new ring fused to the original benzo[c]isothiazole scaffold.
While specific examples starting directly from this compound are not extensively documented in publicly available literature, the principles can be illustrated by analogous transformations in other heterocyclic systems. For instance, the intramolecular Heck reaction is a powerful method for creating carbocyclic and heterocyclic rings. This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule.
Hypothetical Application to this compound:
A hypothetical intramolecular Heck reaction to form a fused ring system could involve the initial Sonogashira or Stille coupling of this compound with a terminal alkyne or an organostannane reagent bearing an appropriately positioned alkene. The resulting intermediate, now containing both the benzo[c]isothiazole core and a tethered alkene, could then undergo a palladium-catalyzed intramolecular Heck reaction to form a new fused ring.
Similarly, a Suzuki coupling reaction with a boronic acid derivative containing an ortho-functional group (e.g., an amino or hydroxyl group) on an adjacent aromatic ring could be envisioned. The resulting biaryl system could then undergo an intramolecular cyclization to form a new heterocyclic ring fused to the benzo[c]isothiazole.
The following table outlines potential palladium-catalyzed reactions that could be employed to generate fused ring systems from this compound intermediates, based on established synthetic methodologies.
| Cross-Coupling Reaction | Coupling Partner | Subsequent Cyclization | Potential Fused System |
| Suzuki Coupling | Arylboronic acid with ortho-amino group | Intramolecular amination | Fused nitrogen-containing heterocycle |
| Sonogashira Coupling | Terminal alkyne with a tethered alkene | Intramolecular Heck Reaction | Fused carbocycle or heterocycle |
| Stille Coupling | Organostannane with a pendant nucleophile | Intramolecular nucleophilic substitution | Fused ring containing a heteroatom |
| Heck Coupling | Alkene with a reactive functional group | Intramolecular condensation | Fused carbocycle |
The development of synthetic routes to novel fused polycyclic architectures based on the this compound scaffold remains a promising area for future research, with the potential to unlock new classes of compounds with unique biological and material properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for 7-Bromo-benzo[c]isothiazole would be expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring and the single proton on the isothiazole (B42339) ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons. The bromine atom at the 7-position would influence the chemical shifts of the adjacent protons. However, no experimentally obtained ¹H NMR data has been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would identify the seven distinct carbon atoms in the this compound structure. The chemical shifts would indicate the nature of each carbon atom (aromatic, heterocyclic) and would be influenced by the attached bromine, nitrogen, and sulfur atoms. As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the literature.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₄BrNS), the expected exact mass would be calculated and compared to the experimental value. This analysis is crucial for confirming the molecular formula. A search of scientific databases did not yield any reported HRMS data for this specific compound.
Isotopic Pattern Analysis for Halogen Confirmation
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks in the mass spectrum for the molecular ion (M) and bromine-containing fragments, separated by two mass-to-charge units (m/z) and having almost equal intensity (an M and M+2 peak). This distinctive 1:1 isotopic pattern is a definitive confirmation of the presence of a single bromine atom in the molecule. While this is a well-established principle, a specific mass spectrum of this compound demonstrating this pattern is not available.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the various vibrational modes of its constituent atoms and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its bicyclic aromatic structure and the carbon-bromine bond.
Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and isothiazole rings are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net
C=N Stretching: The carbon-nitrogen double bond in the isothiazole ring is a characteristic feature, and its stretching vibration is anticipated in the spectral region of 1640-1500 cm⁻¹. researchgate.net
C-Br Stretching: The presence of the bromine atom at the 7-position introduces a C-Br bond. The stretching vibration for this bond is characteristically found in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. researchgate.net
Ring Vibrations: The breathing and deformation modes of the entire fused ring system will also contribute to the complex fingerprint region of the spectrum, below 1300 cm⁻¹.
A summary of anticipated FT-IR vibrational bands for this compound is presented below.
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1400 |
| C=N Stretch | 1640 - 1500 |
| C-Br Stretch | 600 - 500 |
Note: This data is based on theoretical analysis and data from related compounds.
Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy probes molecular vibrations that result in a change in polarizability. horiba.com It is particularly effective for analyzing symmetric vibrations and bonds involving heavier atoms. The FT-Raman spectrum of this compound would provide a unique "molecular fingerprint." nih.gov
Key features expected in the FT-Raman spectrum include:
Symmetric Ring Breathing Modes: The symmetric expansion and contraction of the aromatic rings often produce strong and sharp signals in Raman spectra.
C-S and S-N Vibrations: The vibrations involving the sulfur atom in the isothiazole ring are expected to be Raman active.
C-Br Vibration: The C-Br stretching mode is also expected to be observable in the Raman spectrum, providing confirmatory evidence of bromination.
The combination of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of the this compound molecule. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques investigate the electronic structure of the molecule by examining transitions between different electronic energy levels upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions, typically π → π* and n → π*, within the molecule. The benzisothiazole core of this compound constitutes a conjugated chromophore, which is expected to absorb in the UV region. msu.edu
Based on studies of related benzothiazole (B30560) derivatives, this compound is predicted to exhibit strong absorption bands in the UV region. researchgate.net For example, derivatives of 2-phenylbenzothiazole (B1203474) show two main absorption peaks around 210 nm and in the range of 330-340 nm. researchgate.net The addition of a bromine atom, an auxochrome, to the benzene ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its electronic effects on the π-system.
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~210 |
| π → π | ~330 - 340 |
Note: This data is based on values reported for related benzothiazole derivatives. researchgate.net
While data on the parent this compound is limited, studies on various benzothiazole derivatives show that this class of compounds can exhibit significant photoluminescence and fluorescence. These properties are highly dependent on the molecular structure, particularly the presence of electron-donating or electron-withdrawing groups, and can be influenced by the molecular environment.
Research on derivatives synthesized via Suzuki cross-coupling reactions from 2-(4-bromophenyl)benzothiazole (B34361) reveals fluorescence emissions in the blue region of the spectrum. researchgate.net These compounds, when excited with UV light around 330 nm, display emission maxima in the range of 380 to 450 nm. researchgate.net The quantum yield and Stokes shift are key parameters in characterizing these emissions. Theoretical studies on other benzothiazole derivatives designed as fluorescent probes also highlight the potential for strong luminescence, which can be tuned by substituent effects. nih.govdntb.gov.ua The introduction of different functional groups can significantly alter the excited-state dynamics, such as promoting processes like excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts. nih.gov
| Derivative Class | Excitation λ (nm) | Emission λmax (nm) |
| 2-Arylbenzothiazoles | ~330 | 380 - 450 |
Source: Data from studies on 2-(4-bromophenyl)benzothiazole derivatives. researchgate.net
X-ray Crystallography for Definitive Structural Confirmation and Regiochemistry
A crystallographic analysis would yield key structural parameters such as:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Exact measurements for C-C, C-N, C-S, C-H, and C-Br bonds.
While the crystal structure for 2,4-dibromothiazole (B130268) has been reported, showing a triclinic system for a diacetyl-substituted version, specific crystallographic data for this compound is not currently documented in the searched literature. researchgate.net Such data would be invaluable for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound “this compound” are not available. While general computational methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely applied to study related heterocyclic compounds like benzothiazole and its derivatives, specific research findings, data tables, and analyses for this compound could not be retrieved.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings for the specified outline, as the necessary source data for this particular compound is absent in the available literature. The following sections of the requested outline cannot be completed without this foundational data:
Computational and Theoretical Investigations
Molecular Electrostatic Potential (MEP) Mapping:No literature containing MEP mapping analysis for 7-Bromo-benzo[c]isothiazole could be located.
To fulfill the request as outlined, original computational research on this compound would need to be performed.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound "this compound" pertaining to Natural Bond Orbital (NBO) analysis, quantum chemical descriptors, reactivity predictions, or computational mechanistic studies of its reactions.
Applications in Advanced Materials Science and Chemical Synthesis
Strategic Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The primary value of 7-Bromo-benzo[c]isothiazole in chemical synthesis lies in its function as a versatile intermediate. The presence of a bromine atom on the benzo-fused ring is a key feature, enabling a variety of cross-coupling reactions. These reactions, such as the Suzuki and Stille couplings, are powerful tools in organic chemistry for the formation of carbon-carbon bonds. This capability allows for the strategic attachment of a wide array of functional groups and larger molecular frameworks to the benzo[c]isothiazole (B8754907) core.
The ability to readily participate in such coupling reactions makes this compound an indispensable precursor in the design and synthesis of novel organic materials. Chemists can leverage the reactivity of the bromine site to construct larger, more complex π-conjugated systems. This modular approach is fundamental to molecular engineering, where the properties of a final compound are precisely tuned by the selection of its constituent building blocks. The benzo[c]isothiazole moiety itself imparts specific electronic characteristics, and the bromine atom provides the crucial handle for integrating this core into larger, functional molecular architectures.
Development of Optoelectronic Materials
The unique electronic properties of the benzo[c]isothiazole core make it an attractive component for materials used in optoelectronic devices. The construction of molecules with a 2,1,3-benzothiadiazole (B189464) (an isomer of benzo[c]isothiazole) core is known to improve the electronic properties of the resulting organic materials due to its strong electron-withdrawing ability researchgate.net. This principle extends to derivatives of benzo[c]isothiazole, where the strategic incorporation of this heterocycle into larger conjugated systems can lead to materials with desirable characteristics for various applications.
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the development of new materials is crucial for improving efficiency, color purity, and operational lifetime. While specific research on this compound in OLEDs is not extensively documented, its role as a synthetic precursor is highly relevant. Bromo-functionalized aromatic compounds are critical for creating the host materials, charge transport layers, and emissive compounds that are the fundamental components of OLED devices. For instance, 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, another bromo-substituted polycyclic aromatic system, serves as an indispensable precursor in the fabrication of OLED materials researchgate.net. The bromine atom on this molecule allows for the attachment of various functional groups to build larger molecular architectures with desirable electronic and thermal properties researchgate.net.
Similarly, this compound can be envisioned as a key starting material for the synthesis of novel OLED components. By utilizing cross-coupling reactions at the bromine position, molecules with tailored HOMO-LUMO energy gaps can be designed, which is a critical factor in determining the color of the emitted light. The benzo[c]isothiazole core can be combined with other aromatic systems to create materials with enhanced charge carrier mobility and thermal stability, both of which are essential for high-performance OLEDs.
Organic Photovoltaic Cells and Solar Cell Components
The field of organic photovoltaics (OPVs) relies on the development of materials that can efficiently absorb sunlight and convert it into electrical energy. Benzothiadiazole and its derivatives are widely used as electron-acceptor units in the construction of conjugated polymers and small molecules for organic solar cells co-ac.comresearchgate.net. These materials are valued for their strong electron-withdrawing properties, which facilitate the necessary charge separation at the donor-acceptor interface of a solar cell.
Following this design principle, this compound can serve as a valuable building block for new OPV materials. The bromo-substituent enables its incorporation into donor-acceptor copolymers, a common and effective strategy for creating materials with broad absorption spectra and optimized energy levels for efficient charge transfer. Theoretical studies on heteroatom-bridged benzothiazolyls have shown promise for OPV applications, highlighting the potential of such heterocyclic systems in this field dntb.gov.ua. The ability to chemically modify the benzo[c]isothiazole core through reactions at the bromine site allows for the fine-tuning of the electronic and optical properties of the resulting materials, which is essential for maximizing the performance of organic solar cells.
Organic Transistors and Other Electronic Devices
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used. Thiazole-based fused S,N-heteroacenes have been investigated as promising materials for organic transistors organic-chemistry.org. The rigid and planar structure of these molecules can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport.
While direct application of this compound in OFETs is not well-documented, its potential as a synthetic precursor is significant. The bromo-functionality allows for the extension of the π-conjugated system through reactions like the Suzuki or Stille coupling. This approach can be used to synthesize larger, more planar molecules incorporating the benzo[c]isothiazole unit, potentially leading to materials with high charge carrier mobilities suitable for use in OFETs.
Engineering of Fluorescent Probes and Luminescent Materials
Benzothiazole (B30560) derivatives are widely investigated as fluorescent probes for the detection of various analytes, including biomolecules and metal ions. These molecules often exhibit interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which can be harnessed for sensing applications.
The synthesis of novel fluorescent probes often involves the functionalization of a core fluorophore. In this context, this compound can serve as a key intermediate. The bromine atom provides a convenient site for the attachment of recognition moieties (e.g., groups that bind to a specific analyte) or for modifying the electronic properties of the fluorophore to tune its emission wavelength and quantum yield. For example, new fluorescent probes for the specific detection of glutathione (B108866) (GSH) have been developed based on the combination of different heterocyclic systems researchgate.netbohrium.com. The synthetic versatility of this compound allows for its incorporation into such complex probe designs, potentially leading to new sensors with high sensitivity and selectivity.
Catalysis and Ligand Design in Organometallic Chemistry
In the field of organometallic chemistry, heterocyclic compounds are often used as ligands that coordinate to a metal center, influencing its catalytic activity. The nitrogen and sulfur atoms in the benzo[c]isothiazole ring have the potential to act as coordination sites for metal ions.
The presence of a bromine atom in this compound offers a strategic advantage in ligand design. The bromine can be replaced with other functional groups, such as phosphines or other coordinating moieties, through various synthetic transformations. This allows for the creation of multidentate ligands where the benzo[c]isothiazole core acts as a rigid scaffold. Such tailored ligands can be used to develop new organometallic complexes with unique catalytic properties or interesting photophysical and electronic characteristics. While specific examples of this compound in catalysis are not abundant in the literature, the principles of ligand design suggest its potential as a valuable building block in this area.
Precursors for Covalent Organic Frameworks (COFs) and Polymer Science
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, and their properties are highly dependent on the geometry and functionality of their constituent building blocks. Brominated heterocyclic compounds are often explored as monomers or precursors for polymerization and for the synthesis of COFs due to the reactivity of the carbon-bromine bond, which allows for various cross-coupling reactions.
However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the use of this compound as a precursor for the synthesis of Covalent Organic Frameworks or in the broader field of polymer science. While research exists on the application of related brominated benzothiadiazole and benzothiazole derivatives in the construction of COFs and conjugated polymers, there is no direct evidence or documented research that specifically implicates the this compound isomer in these applications. The unique electronic and steric properties conferred by the bromine atom at the 7-position of the benzo[c]isothiazole core have not been exploited in this context, according to currently available research.
Table 1: Research Findings on this compound in COFs and Polymer Science
| Application Area | Research Findings |
|---|---|
| Covalent Organic Frameworks (COFs) | No specific studies found. |
Q & A
Basic: What are the primary synthetic strategies for synthesizing 7-Bromo-benzo[c]isothiazole derivatives?
The synthesis of this compound derivatives typically involves intramolecular cyclization or (4+1)-heterocyclization strategies. Retrosynthetic analysis identifies four rational approaches: (1) cyclization of thioamide precursors, (2) palladium-catalyzed cross-coupling reactions to introduce bromine at the 7-position, (3) functionalization of pre-formed isothiazole rings via halogenation, and (4) ring-closing metathesis. Chlorinated isothiazoles are particularly useful intermediates for subsequent bromination due to their reactivity in nucleophilic aromatic substitution .
Advanced: How can temperature and ligand stoichiometry influence the catalytic efficiency of palladium-isothiazole complexes in Suzuki-Miyaura coupling?
Palladium complexes with monodentate isothiazole ligands (LPdCl₂) exhibit higher catalytic activity than bidentate analogs (L₂PdCl₂), especially at 20–35°C . Temperature modulates reaction selectivity by stabilizing intermediates in cross-coupling over homocoupling pathways. Optimal ligand-to-palladium ratios (1:1) minimize colloidal palladium formation, reducing byproducts like 4,4′-dimethoxybiphenyl (<3% yield). For heterogeneous catalysis, silicon-oxide-supported isothiazole-palladium complexes retain >90% activity over 10 cycles .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and bromine positioning via coupling constants and deshielding effects.
- X-ray crystallography : Resolves crystal packing and halogen bonding interactions, critical for understanding solid-state reactivity.
- FT-IR : Identifies S-N and C-Br stretching vibrations (~650 cm⁻¹ and ~550 cm⁻¹, respectively).
- HRMS : Validates molecular ion peaks and isotopic patterns (²⁷Br/⁸¹Br) .
Advanced: How can computational methods predict the crystal structure and electronic properties of this compound?
Genetic algorithm-based tools (GAtor) and hybrid DFT (PBE0+MBD) are used for crystal structure prediction (CSP). These methods evaluate lattice energy landscapes and optimize stacking interactions, particularly for bromine’s van der Waals radius. For electronic properties, FHI-aims simulations assess HOMO-LUMO gaps and charge transfer dynamics, which correlate with catalytic and photophysical behavior .
Basic: What biological activities are associated with isothiazole derivatives, and how are they evaluated?
Isothiazoles exhibit antifungal , antibacterial , and cytotoxic activities. Standard assays include:
- Microdilution assays (MIC/MBC) against Candida albicans or Staphylococcus aureus.
- Molecular docking to cytochrome bc₁ or lanosterol demethylase for mechanistic insights.
- SAR studies : Modifying substituents at the 3- and 7-positions enhances membrane permeability and target affinity .
Advanced: How do conflicting data on biological activity arise, and what experimental approaches resolve them?
Contradictions often stem from solubility differences , stereochemical variability , or assay conditions (e.g., aerobic vs. anaerobic). Mitigation strategies:
- Solubility optimization : Use co-solvents (DMSO/PEG) at <1% v/v.
- Enantiomeric resolution : Chiral HPLC or enzymatic kinetic resolution.
- Dose-response validation : Repeat assays under standardized OECD guidelines .
Basic: What are the key challenges in functionalizing the isothiazole ring at the 7-position?
Bromine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution. Strategies include:
- Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to introduce substituents.
- Ullmann coupling : Copper-mediated coupling with aryl iodides at 110–130°C.
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity .
Advanced: How can isothiazole-palladium complexes be tailored for asymmetric catalysis?
Chiral isothiazole ligands (e.g., BINAP-isothiazole hybrids ) induce asymmetry via steric and electronic modulation . Key parameters:
- Ligand bite angle : 90–100° enhances enantiomeric excess (ee).
- Counterion effects : Non-coordinating anions (BF₄⁻) improve catalyst stability.
- Solvent tuning : Dichloromethane or THF optimizes transition-state geometry .
Basic: What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Storage : In amber glass under argon at –20°C to prevent degradation.
- Waste disposal : Neutralize with 10% sodium thiosulfate before incineration .
Advanced: What role does the isothiazole nucleus play in photoactive materials?
The S-N heterocycle enhances intersystem crossing (ISC) for triplet-state generation, useful in OLEDs and photocatalysts . Bromine’s heavy atom effect further increases spin-orbit coupling. Experimental validation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
